1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride
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Overview
Description
1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride is a chemical compound belonging to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1H-1,2,3-triazolo[4,5-b]pyridine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts or specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of pesticides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 1H-1,2,3-triazolo[4,5-b]pyridine
- 1H-pyrazolo[3,4-b]pyridine
- 1H-1,2,3-triazole derivatives
Comparison: Compared to other similar compounds, 1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride exhibits unique properties such as higher stability, specific reactivity, and potential for diverse applications. Its unique structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C5H6ClN5 |
---|---|
Molecular Weight |
171.59 g/mol |
IUPAC Name |
2H-triazolo[4,5-b]pyridin-6-amine;hydrochloride |
InChI |
InChI=1S/C5H5N5.ClH/c6-3-1-4-5(7-2-3)9-10-8-4;/h1-2H,6H2,(H,7,8,9,10);1H |
InChI Key |
NTRBJTHWRODEEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NNN=C21)N.Cl |
Origin of Product |
United States |
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